

Application Notes and Protocols: Z-VAD-AMC Caspase Activity Assay

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Compound of Interest		
Compound Name:	Z-VAD-AMC	
Cat. No.:	B10796989	Get Quote

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These application notes provide a detailed protocol for determining caspase activity in cell lysates using the fluorogenic substrate **Z-VAD-AMC**. This assay is a reliable method for quantifying apoptosis and for screening potential caspase inhibitors.

Introduction

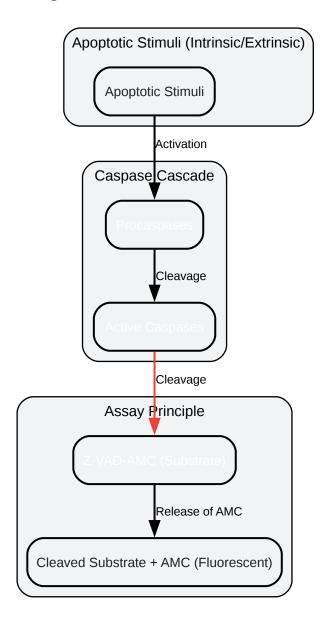
Apoptosis, or programmed cell death, is a critical physiological process. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. The **Z-VAD-AMC** caspase activity assay provides a sensitive and straightforward method for detecting the activity of caspases in cell lysates. The assay utilizes the synthetic tetrapeptide substrate Z-Val-Ala-Asp(OMe)-AMC (**Z-VAD-AMC**), which contains the pancaspase recognition sequence VAD. In the presence of active caspases, the substrate is cleaved, releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence of the free AMC can be measured using a fluorometer or fluorescence microplate reader, and is directly proportional to the amount of caspase activity in the sample. Z-VAD-FMK, an irreversible pan-caspase inhibitor, is often used as a negative control in this assay to confirm the specificity of the measured activity.[1][2]

Principle of the Assay



The **Z-VAD-AMC** assay is based on the enzymatic cleavage of a fluorogenic substrate by active caspases. The substrate, **Z-VAD-AMC**, is non-fluorescent until it is cleaved by a caspase at the aspartate residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is proportional to the caspase activity in the sample.

Signaling Pathway



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Caption: Caspase activation signaling pathway and assay principle.



Materials and Reagents

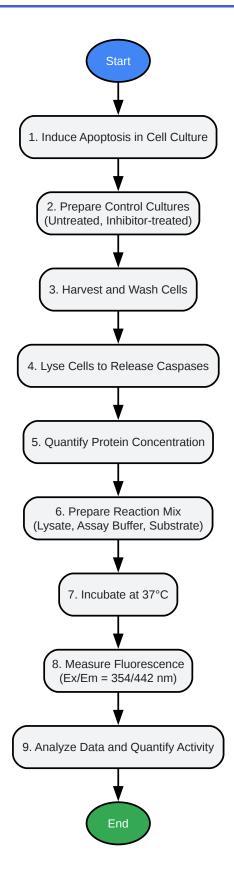
Reagent	Description	Storage
Z-VAD-AMC Substrate	Fluorogenic pan-caspase substrate. Supplied as a stock solution in DMSO.	-20°C, protect from light
Z-VAD-FMK Inhibitor	Irreversible pan-caspase inhibitor for use as a negative control. Supplied as a stock solution in DMSO.	-20°C
Cell Lysis Buffer	Buffer for lysing cells and releasing cellular contents, including caspases.	4°C
Assay Buffer	Buffer providing optimal conditions for caspase activity. Often contains DTT.[3][4]	4°C
DTT (Dithiothreitol)	Reducing agent added to the assay buffer to maintain caspase activity.[3][5]	-20°C
AMC Standard	7-amino-4-methylcoumarin for generating a standard curve to quantify caspase activity.[3][5]	-20°C, protect from light

Experimental Protocol

The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Experimental Workflow





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Caption: Experimental workflow for the **Z-VAD-AMC** caspase activity assay.



Step-by-Step Procedure

- Cell Culture and Treatment:
 - Seed cells in appropriate culture vessels and allow them to adhere overnight.
 - Treat cells with the desired apoptosis-inducing agent. Include an untreated control group.
 For a negative control, pre-incubate a set of cells with Z-VAD-FMK (typically 20-50 μM) for 1-2 hours before adding the apoptotic stimulus.
- Cell Lysate Preparation:
 - Following treatment, collect both adherent and floating cells.
 - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
 - Wash the cell pellet with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in ice-cold cell lysis buffer at a concentration of 1-5 x 10⁶ cells/mL.
 - Incubate the lysate on ice for 10-15 minutes with occasional vortexing.
 - Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This supernatant contains the active caspases.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase activity.
- Caspase Activity Assay:
 - Prepare the Assay Buffer containing DTT (final concentration typically 5-10 mM).
 - In a black 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.



- Prepare a blank control containing only Assay Buffer.
- \circ Add 50 μ L of the **Z-VAD-AMC** substrate solution (final concentration typically 50 μ M) to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[3]
- Data Analysis:
 - Subtract the fluorescence reading of the blank from all sample readings.
 - Normalize the fluorescence values to the protein concentration of each lysate.
 - The caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
 - For quantitative results, a standard curve can be generated using free AMC.

Quantitative Data Summary



Parameter	Typical Value/Range	Notes
Z-VAD-AMC Substrate Conc.	50 μΜ	The optimal concentration may vary depending on the cell type and the level of caspase activity.
Z-VAD-FMK Inhibitor Conc.	20 - 100 μΜ	Used as a negative control to confirm caspase-specific cleavage.
AMC Excitation Wavelength	~354 nm[3]	Check the specifications of your fluorometer for optimal settings.
AMC Emission Wavelength	~442 nm[3]	
Incubation Time	1 - 2 hours	The incubation time can be optimized. Kinetic measurements can also be performed.
Incubation Temperature	37°C	
Protein per Reaction	50 - 100 μg	The amount of protein may need to be adjusted based on the expected level of caspase activity.

Troubleshooting



Issue	Possible Cause	Solution
High background fluorescence	Substrate degradation	Prepare fresh substrate solution. Protect the substrate from light.
Contaminated reagents	Use fresh, high-quality reagents.	
Low or no signal	Insufficient caspase activity	Increase the amount of cell lysate per reaction. Optimize the induction of apoptosis.
Inactive caspases	Ensure proper sample handling and storage to prevent caspase degradation. Add DTT to the assay buffer.	
High variability between replicates	Pipetting errors	Use calibrated pipettes and ensure proper mixing.
Inconsistent cell numbers or protein concentration	Carefully count cells and accurately determine protein concentration for normalization.	

Conclusion

The **Z-VAD-AMC** caspase activity assay is a robust and sensitive method for the quantification of caspase activity. It is a valuable tool for studying apoptosis in a variety of research and drug discovery applications. Adherence to the protocol and careful optimization will ensure reliable and reproducible results.

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